molecular formula C38H40N12O8S2 B12790966 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid CAS No. 776993-45-4

5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

Cat. No.: B12790966
CAS No.: 776993-45-4
M. Wt: 856.9 g/mol
InChI Key: IFZMKHAAAPREQJ-BUHFOSPRSA-N
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Description

The compound 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic molecule. It is characterized by its multiple aromatic rings, triazine groups, and sulfonic acid functionalities. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. The process includes:

    Formation of the Triazine Core: This is achieved through the reaction of cyanuric chloride with aniline and 2-methoxyethylamine under controlled conditions.

    Coupling Reactions: The triazine core is then coupled with sulfonated aromatic compounds through nucleophilic substitution reactions.

    Final Assembly: The final product is assembled by linking the intermediate compounds through additional substitution reactions, ensuring the correct positioning of the sulfonic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methoxyethylamine groups.

    Reduction: Reduction reactions can target the triazine rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings and triazine cores are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce partially hydrogenated triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. Its sulfonic acid groups enhance its solubility in aqueous environments, making it useful in biochemical assays.

Medicine

Industry

Industrially, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The triazine rings and sulfonic acid groups are key to its binding properties, enabling it to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-anilino-6-(2-methoxyethylamino)-1,3,5-triazine: A simpler analog lacking the sulfonic acid groups.

    2-sulfophenyl-ethenyl-benzenesulfonic acid: A related compound with similar sulfonic acid functionalities but without the triazine core.

Uniqueness

The uniqueness of 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid lies in its combination of multiple reactive sites, making it highly versatile for various applications. Its structure allows for extensive modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

776993-45-4

Molecular Formula

C38H40N12O8S2

Molecular Weight

856.9 g/mol

IUPAC Name

5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C38H40N12O8S2/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50)/b14-13+

InChI Key

IFZMKHAAAPREQJ-BUHFOSPRSA-N

Isomeric SMILES

COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6

Canonical SMILES

COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6

Origin of Product

United States

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